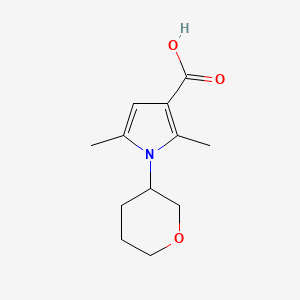

![molecular formula C20H15ClN6O2 B2990758 5-[(4-氯苯基)甲基]-1-甲基-8-苯基嘌呤[8,9-c][1,2,4]三唑-2,4-二酮 CAS No. 921856-40-8](/img/structure/B2990758.png)

5-[(4-氯苯基)甲基]-1-甲基-8-苯基嘌呤[8,9-c][1,2,4]三唑-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

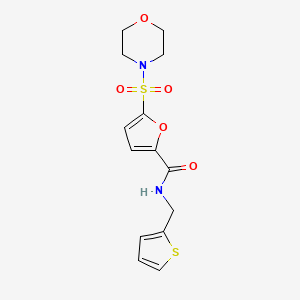

The compound “5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves multistep synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

1,2,4-Triazoles, including this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions provide access to a wide range of 1,2,4-triazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific structure of the compound . For example, some derivatives are white solids .科学研究应用

氧化和聚合反应

三唑衍生物,例如 4-(对氯)苯基-1,2,4-三唑-3,5-二酮,已被用作新型且可重复使用的试剂,用于在温和条件下将吡唑啉氧化为吡唑。这些反应在室温下产生中等至良好的产物收率,突出了三唑衍生物在促进有机合成过程中的效用,而无需苛刻的条件或专门的试剂 (Zolfigol 等人,2006 年)。

抗菌和抗真菌活性

已经合成了一些三唑衍生物,发现它们具有抗菌活性。例如,新型 1,2,4-三唑衍生物已显示出对各种微生物具有良好或中等的活性,表明它们在开发新的抗菌剂方面的潜在应用 (Bektaş 等人,2007 年)。

缓蚀

还评估了三唑衍生物在酸性介质中抑制金属腐蚀的能力。研究表明,诸如 3,5-双(4-甲硫苯基)-4H-1,2,4-三唑之类的化合物可以显着降低腐蚀速率,使其成为金属保存至关重要的工业过程中有价值的添加剂 (Bentiss 等人,2007 年)。

药物发现和分子相互作用

在药物发现领域,三唑衍生物因其潜在的治疗应用而受到探索。例如,具有 1,2,4-三唑骨架的化合物已被研究其抗真菌特性和与生物分子的相互作用,为设计具有增强溶解性和药代动力学特征的新药物提供了见解 (Volkova 等人,2020 年)。

分子电子学和荧光

三唑衍生物独特的电子特性使它们成为分子电子学和基于荧光的应用中的候选者。一锅合成方法使得能够创建具有荧光行为的 4-乙酰基-5-甲基-1,2,3-三唑区域异构体,为它们在光学器件和传感器中的应用开辟了可能性 (Kamalraj 等人,2008 年)。

安全和危害

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some derivatives have been evaluated for their cytotoxic activities against human cancer cell lines . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

作用机制

Target of Action

Triazole compounds, such as the one , are known to bind readily in the biological system with a variety of enzymes and receptors . .

Mode of Action

The mode of action of triazole compounds generally involves their interaction with these targets, leading to various biological activities

Biochemical Pathways

Triazole compounds can affect a variety of biochemical pathways due to their versatile biological activities

Pharmacokinetics

The pharmacokinetic properties of triazole compounds can be influenced by their structural characteristics . .

Result of Action

The molecular and cellular effects of a compound’s action are typically a result of its interaction with its targets and the biochemical pathways it affects

属性

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-9-14(21)10-8-12)19-24-23-16(27(18)19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHBRZSTHAQJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)

![3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2990686.png)

![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)